dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane
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Overview
Description
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a dichloromethylidene group attached to a phosphane moiety, which is further substituted with a 2,4,6-tritert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane typically involves the reaction of a suitable phosphane precursor with dichloromethylidene reagents under controlled conditions. One common method includes the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The dichloromethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane involves its interaction with molecular targets through its phosphane moiety. The compound can coordinate with metal centers in organometallic complexes, influencing their reactivity and stability. The steric hindrance provided by the 2,4,6-tritert-butylphenyl group plays a crucial role in modulating the compound’s interactions and reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance but different functional groups.
2,4-Di-tert-butyl-6-methylphenyl: Another phenyl derivative with tert-butyl groups, showing different reactivity patterns.
Uniqueness
Dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane is unique due to its combination of a dichloromethylidene group with a phosphane moiety and the steric hindrance provided by the 2,4,6-tritert-butylphenyl group. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in various chemical applications .
Properties
CAS No. |
100281-24-1 |
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Molecular Formula |
C19H29Cl2P |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
dichloromethylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H29Cl2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
DPPBWVLXJGGWOP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(Cl)Cl)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
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